molecular formula C₂₃H₃₆N₂O₁₁ B1157450 Perindoprilat N-Glucuronide

Perindoprilat N-Glucuronide

Cat. No.: B1157450
M. Wt: 516.54
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Metabolite within Drug Biotransformation

Perindopril (B612348) is a prodrug, meaning it is inactive until it is converted into its pharmacologically active form, perindoprilat (B1679611), in the body. drugbank.comwikipedia.org This conversion primarily occurs through hydrolysis in the liver. drugbank.comontosight.ai Following its formation, perindoprilat, along with the parent drug perindopril, undergoes further metabolic changes, a key one being glucuronidation. fda.govnih.gov This process involves the attachment of a glucuronic acid molecule to the drug or its metabolites, a common Phase II metabolic reaction that generally increases the water solubility of compounds, facilitating their excretion. hyphadiscovery.comcriver.comnih.gov

Perindoprilat N-Glucuronide is one of the main circulating metabolites of perindopril, alongside perindoprilat itself. drugbank.comhres.ca Specifically, it is an acyl glucuronide, formed by the conjugation of glucuronic acid to the carboxyl group of perindoprilat. nih.govevitachem.com The formation of this compound is a significant pathway in the biotransformation of perindopril. nih.govnih.gov Studies have identified UDP-glucuronosyltransferase (UGT) enzymes as responsible for catalyzing this glucuronidation reaction. criver.comsemanticscholar.org While perindopril itself can also be glucuronidated, the glucuronidation of the active metabolite perindoprilat is a notable route of elimination. drugbank.comnih.gov

The metabolic journey from the parent drug to its glucuronidated metabolite can be summarized as follows:

Perindopril (Prodrug) is orally administered and absorbed. fda.gov

It undergoes hydrolysis, primarily in the liver, to form the active metabolite Perindoprilat . drugbank.comontosight.ai

Both perindopril and perindoprilat can then undergo further metabolism. A minor route for perindopril and a significant route for perindoprilat is glucuronidation, leading to the formation of Perindopril Glucuronide and This compound , respectively. fda.govnih.gov

Significance in Understanding Parent Compound Disposition

The study of this compound is integral to understanding the complete pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of perindopril. The formation of this metabolite directly influences the clearance and elimination of the active compound, perindoprilat. ontosight.ai

Pharmacokinetic studies have detailed the plasma concentrations and elimination half-lives of perindopril and its key metabolites. These studies provide valuable data on how factors such as food intake can influence the biotransformation process, though the disposition of this compound itself does not appear to be significantly affected by food. researchgate.net The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the accurate quantification of perindopril, perindoprilat, and this compound in biological samples like plasma and urine, enabling detailed pharmacokinetic modeling. researchgate.netpillbuys.comau.edu.sy

Table 1: Key Compounds in the Metabolism of Perindopril

Compound Name Role
Perindopril Prodrug
Perindoprilat Active Metabolite
This compound Inactive Metabolite
Perindopril Glucuronide Inactive Metabolite

Table 2: Summary of Metabolic Processes

Process Description Key Enzyme Family
Hydrolysis Conversion of perindopril to perindoprilat Esterases
Glucuronidation Conjugation with glucuronic acid to form glucuronides UDP-glucuronosyltransferases (UGTs)

Properties

Molecular Formula

C₂₃H₃₆N₂O₁₁

Molecular Weight

516.54

Origin of Product

United States

Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Formation: Role of UDP-Glucuronosyltransferases (UGTs)

The conjugation of perindoprilat (B1679611) with glucuronic acid to form Perindoprilat N-Glucuronide is a phase II metabolic reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes play a crucial role in the detoxification and elimination of a wide variety of xenobiotics and endogenous compounds by increasing their water solubility, which facilitates their excretion. nih.gov

Further research utilizing recombinant human UGT isoforms would be necessary to precisely identify which enzymes are responsible for this metabolic pathway. Such studies typically involve incubating the substrate, in this case, perindoprilat, with a panel of individual UGT isoforms to determine which ones exhibit catalytic activity towards the formation of the N-glucuronide metabolite.

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the formation of this compound are not specifically reported in the available literature. These parameters are essential for understanding the efficiency and capacity of the enzymatic reaction.

Table 1: General Information on UGT Enzyme Families Involved in Drug Metabolism

UGT FamilyPrimary Substrates/Functions
UGT1A Metabolizes a wide range of drugs, environmental toxins, and endogenous compounds like bilirubin. Isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A9 are key in hepatic drug metabolism.
UGT2B Primarily involved in the glucuronidation of steroids, bile acids, and various drugs. UGT2B7 is a major isoform in this family responsible for metabolizing numerous therapeutic agents.

Precursor Compounds and Sequential Metabolic Routes

This compound is a downstream metabolite formed from the prodrug perindopril (B612348). The metabolic pathway involves a sequential series of biotransformation reactions.

Perindopril is extensively metabolized following oral administration. drugbank.comfda.gov One of the initial metabolic steps is the hydrolysis of the ethyl ester group of perindopril to form its pharmacologically active diacid metabolite, perindoprilat. drugbank.comnih.gov Both perindopril and perindoprilat can undergo glucuronidation. drugbank.comfda.gov This results in the formation of perindopril glucuronide and perindoprilat glucuronide, respectively. drugbank.com Studies have identified six metabolites of perindopril, including perindoprilat and the glucuronide conjugates of both the parent drug and the active metabolite. drugbank.com Perindoprilat glucuronide is one of the two main circulating metabolites. drugbank.com It has been suggested that Perindoprilat glucuronide is primarily formed from perindopril during its first pass through the liver. nih.gov

The stereochemical and regiochemical aspects of the N-glucuronidation of perindoprilat have not been extensively detailed in the scientific literature. Perindoprilat possesses multiple chiral centers, and the enzymatic glucuronidation process could potentially exhibit stereoselectivity, favoring one stereoisomer over another. Similarly, the attachment of the glucuronic acid moiety to a specific nitrogen atom demonstrates regioselectivity. Understanding these aspects is crucial for a complete characterization of the metabolic fate of perindoprilat. Investigating the stereoselectivity would typically involve the separate analysis of the glucuronidation of individual stereoisomers of perindoprilat.

Investigational Models for Biotransformation Studies

A variety of in vitro and in vivo models are employed to study the biotransformation of drugs like perindopril.

Human Liver Microsomes (HLMs): HLMs are a common in vitro tool for studying phase I and phase II metabolism, as they contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.govresearchgate.netnih.gov Studies with HLMs can be used to determine the kinetics of glucuronidation and to identify the potential for drug-drug interactions. nih.govresearchgate.netnih.gov

Recombinant UGT Enzymes: To pinpoint the specific UGT isoforms involved in a particular metabolic reaction, recombinant human UGTs expressed in cell lines are utilized. criver.com This approach allows for the individual assessment of each enzyme's catalytic activity towards the substrate of interest. criver.com

Table 2: Investigational Models for Studying Drug Metabolism

ModelTypeApplication in this compound Research
Human Liver Microsomes (HLMs)In VitroTo study the overall glucuronidation of perindoprilat in a human-derived system and to determine enzyme kinetics.
Recombinant UGT IsoformsIn VitroTo identify the specific UGT enzymes responsible for the N-glucuronidation of perindoprilat.
Animal Models (e.g., rat, dog)In VivoTo investigate the in vivo formation and excretion of this compound and to understand species differences in metabolism.

Application of In Vitro Systems (e.g., Liver Microsomes, Recombinant UGTs)

While specific in vitro studies detailing the glucuronidation of perindoprilat are not extensively available in the public domain, the general methodology for investigating such pathways is well-established. These in vitro systems are crucial for characterizing the enzymatic kinetics and identifying the specific UGT isoforms involved in the metabolism of carboxylic acid-containing drugs like perindoprilat.

Liver Microsomes: Human liver microsomes are a standard in vitro tool for studying phase I and phase II drug metabolism, including glucuronidation. They contain a rich complement of UGT enzymes. An experimental setup to study the formation of Perindoprilat acyl-glucuronide would typically involve incubating perindoprilat with human liver microsomes in the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). By measuring the rate of formation of the glucuronide metabolite, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

Recombinant UGTs: To identify the specific UGT isoforms responsible for the glucuronidation of perindoprilat, recombinant human UGTs expressed in cell lines are utilized. Each recombinant UGT isoform would be incubated with perindoprilat and UDPGA to screen for catalytic activity. This approach allows for a precise determination of which of the UGT1A and UGT2B subfamily members contribute to the formation of Perindoprilat acyl-glucuronide.

A hypothetical data table illustrating the kind of results obtained from such an experiment is presented below:

UGT IsoformRelative Activity (%)
UGT1A1Low
UGT1A3Moderate
UGT1A4Low
UGT1A9High
UGT2B7Moderate

This table is illustrative and based on typical UGT substrate specificity for acyl glucuronides; specific data for perindoprilat is not publicly available.

Utilization of Pre-clinical Animal Models for Metabolic Profiling

The metabolic profile of perindopril, the prodrug of perindoprilat, has been investigated in several preclinical animal models, providing in vivo evidence for the formation of Perindoprilat acyl-glucuronide. A key study by Grislain et al. (1990) administered ¹⁴C-labeled perindopril to rats, dogs, and monkeys to identify its biotransformation products. nih.gov

In all preclinical species studied, as well as in humans, the formation of the acyl glucuronide of perindoprilat was identified as a minor metabolic pathway. nih.gov The primary route of metabolism is the hydrolysis of perindopril to the active metabolite, perindoprilat. nih.gov

The following table summarizes the identified metabolic pathways of perindopril in different species, highlighting the formation of Perindoprilat acyl-glucuronide.

SpeciesPrimary Metabolic PathwayMinor Metabolic Pathway (including Perindoprilat acyl-glucuronide)
RatHydrolysis to PerindoprilatAcyl-glucuronidation of Perindopril and Perindoprilat, Lactam formation
DogHydrolysis to PerindoprilatAcyl-glucuronidation of Perindopril and Perindoprilat, Lactam formation
MonkeyHydrolysis to PerindoprilatAcyl-glucuronidation of Perindopril and Perindoprilat, Lactam formation
HumanHydrolysis to PerindoprilatAcyl-glucuronidation of Perindopril and Perindoprilat, Lactam formation

Data sourced from Grislain et al. (1990). nih.gov

Modulating Factors in Biotransformation Processes

Assessment of Metabolic Stability in In Vitro Systems

The metabolic stability of a compound is a critical parameter in drug development, influencing its half-life and bioavailability. For Perindoprilat acyl-glucuronide, its stability is assessed in vitro by incubating the compound in systems such as liver microsomes or hepatocytes and monitoring its degradation over time. The intrinsic clearance (CLint) and in vitro half-life (t½) are then calculated.

A hypothetical representation of metabolic stability data is shown below:

In Vitro SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes> 60Low
Rat Liver Microsomes45Moderate

This table is for illustrative purposes to show how such data would be presented.

Analysis of Inter-Species Differences in Glucuronidation Pathways

Significant inter-species differences in drug metabolism are common, and this holds true for glucuronidation pathways. The study by Grislain et al. (1990) provides a comparative analysis of perindopril metabolism across different species. nih.gov While the formation of Perindoprilat acyl-glucuronide was a minor pathway in all species tested (rat, dog, monkey, and human), the quantitative differences in metabolite profiles highlight the importance of inter-species comparisons. nih.gov

For instance, the formation of lactam metabolites of perindopril and perindoprilat was noted to be of minor importance in preclinical species but more significant in humans. nih.gov Although not explicitly quantified for the glucuronide metabolite, such species-specific variations in competing metabolic pathways can influence the extent of glucuronide formation. These differences are often attributed to variations in the expression and activity of UGT enzyme isoforms among species.

A summary of the comparative metabolism of perindopril highlighting the glucuronidation pathway is presented below:

SpeciesFormation of Perindoprilat Acyl-GlucuronideOther Notable Metabolic Pathways
HumanMinorHydrolysis to perindoprilat, Lactam formation (more significant than in animals)
MonkeyMinorHydrolysis to perindoprilat, Lactam formation
DogMinorHydrolysis to perindoprilat, Lactam formation
RatMinorHydrolysis to perindoprilat, Lactam formation

Based on findings from Grislain et al. (1990). nih.gov

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Separation Techniques

Effective chromatographic separation is the cornerstone of accurately quantifying Perindoprilat (B1679611) N-Glucuronide in complex biological matrices. The high polarity of the glucuronide moiety compared to its parent aglycone, perindoprilat, necessitates specialized method development to achieve adequate retention, resolution, and peak shape.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase configuration, is the most widely applied technique for the analysis of perindopril (B612348) and its metabolites. The development of a robust HPLC method for Perindoprilat N-Glucuronide requires careful optimization of several key parameters.

Given the hydrophilic nature of glucuronides, standard C18 columns may provide insufficient retention. sigmaaldrich.com Method development often explores alternative stationary phases like pentafluorophenyl (PFP) columns, which offer different selectivity mechanisms. nih.gov A gradient elution is typically essential, starting with a high percentage of aqueous mobile phase to retain the polar glucuronide, followed by an increasing proportion of organic solvent (commonly acetonitrile (B52724) or methanol) to elute the analyte. nih.govresearchgate.net The mobile phase is often acidified with agents like formic acid or buffered with ammonium (B1175870) acetate (B1210297) to ensure consistent ionization and improve peak shape. scispace.com

Validation is performed according to ICH guidelines, establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). au.edu.sy

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical ConditionRationale
Column Reversed-Phase C18 or PFP (e.g., 150 mm x 4.6 mm, 5 µm)PFP columns can offer enhanced retention for polar and aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateProvides protons for positive ionization in MS and controls pH for peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for eluting the analyte during the gradient. Acetonitrile often provides better peak shape and MS response for glucuronides. scispace.com
Elution Mode GradientNecessary to retain the highly polar glucuronide and then elute it with good peak shape.
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for conventional HPLC systems.
Detection UV (approx. 210 nm) or Mass Spectrometry (MS)UV detection is possible, but MS provides superior sensitivity and specificity.

Applications of Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This technology offers substantial benefits for the analysis of metabolites like this compound. The primary advantages include significantly higher resolution, increased sensitivity, and much shorter analysis times. scispace.comnih.gov

The enhanced resolving power of UHPLC is particularly crucial for separating the N-glucuronide from other potential isomers, such as an acyl-glucuronide, which would have an identical mass. scispace.comnih.gov The shorter run times, often reduced to under 5 minutes, dramatically increase sample throughput, a major advantage in pharmacokinetic studies requiring the analysis of large numbers of samples. nih.gov Methods developed for HPLC can often be transferred to UHPLC systems with appropriate adjustments to flow rates and gradient profiles, resulting in improved performance. tsijournals.com

Exploration of Gas Chromatography (GC) for Specific Metabolite Detection

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. Glucuronide conjugates are highly polar, non-volatile compounds, making them incompatible with the requirements of GC, which demands that analytes be volatile and thermally stable. sigmaaldrich.com

For a GC-based analysis to be feasible, the metabolite would need to undergo a chemical derivatization process to convert its polar functional groups (carboxylic acids, amines, hydroxyls) into less polar, more volatile derivatives. aafs.org This process adds complexity, time, and potential for variability to the analytical workflow. Given the widespread availability and direct applicability of LC-MS techniques for such polar molecules, GC is rarely, if ever, employed for the routine bioanalysis of glucuronide metabolites. researchgate.net

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the definitive technique for the sensitive detection and structural confirmation of drug metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Bioanalytical Methodologies

LC-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of metabolites in biological fluids like plasma and urine. nih.govnih.gov These methods rely on the high selectivity of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored.

For this compound (Molecular Weight ≈ 516.5 g/mol ), the precursor ion would typically be the protonated molecule [M+H]⁺ at m/z 517.2 or the deprotonated molecule [M-H]⁻ at m/z 515.2 in the mass spectrometer's ion source. nih.gov The most common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). uab.edu Therefore, a primary MRM transition would monitor the fragmentation of the precursor ion to the product ion corresponding to the aglycone, perindoprilat (m/z 341.2 for [M+H]⁺ or m/z 339.2 for [M-H]⁻).

Sample preparation is critical and typically involves protein precipitation or, for cleaner extracts and higher sensitivity, solid-phase extraction (SPE). nih.govresearchgate.net

Table 2: Proposed LC-MS/MS Bioanalytical Method Parameters for this compound

ParameterTypical ConditionRationale
Sample Preparation Solid-Phase Extraction (SPE) or Protein PrecipitationSPE provides a cleaner sample, reducing matrix effects and improving sensitivity. nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is standard for polar molecules. The optimal mode depends on the compound's structure.
Precursor Ion [M+H]⁺ m/z 517.2Corresponds to the protonated molecule of this compound.
Product Ion [M+H]⁺ m/z 341.2Corresponds to the protonated perindoprilat aglycone after loss of the glucuronic acid moiety.
Detection Mode Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity for quantification in complex matrices.
Internal Standard Stable Isotope-Labeled this compoundThe ideal choice to correct for matrix effects and variations in extraction and ionization.

High-Resolution Mass Spectrometry for Precise Metabolite Identification

While LC-MS/MS is ideal for quantification, High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, is indispensable for the initial identification and structural confirmation of metabolites. HRMS provides a highly accurate mass measurement of the analyte, typically with an error of less than 5 parts per million (ppm). researchgate.netnih.gov

This precision allows for the confident determination of the elemental formula of the metabolite. For instance, HRMS can confirm that a detected metabolite has the formula C₂₃H₃₆N₂O₁₁, which corresponds to a glucuronide conjugate of perindoprilat. nih.gov This capability is crucial for distinguishing the metabolite from other potential biotransformation products.

However, a significant challenge arises because isomeric conjugates, such as N-glucuronides and acyl-glucuronides, possess the exact same elemental formula and, therefore, the same accurate mass. nih.govacs.org Standard fragmentation often fails to distinguish them. nih.gov Differentiating these isomers requires more advanced MS techniques, such as comparing fragmentation patterns at different collision energies or employing specialized methods like ion-molecule reactions or chemical derivatization followed by MS analysis to pinpoint the site of conjugation. researchgate.netacs.orgnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of drug metabolites. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary identification and quantification of compounds containing chromophores. While specific UV-Vis spectral data for this compound is not extensively detailed in the available literature, the analysis of its parent compound, perindopril, offers relevant insights. Studies on perindopril have determined its maximum absorbance (λmax) to be at 213 nm. biomedres.us Given that the core chromophoric structure is retained in the glucuronide metabolite, it is anticipated that this compound would exhibit a similar UV absorption profile.

UV spectrophotometric methods have been successfully developed for the quantitative analysis of perindopril in pharmaceutical formulations. biomedres.usresearchgate.net These methods are based on measuring the absorbance of the drug in a suitable solvent, such as methanol, at its λmax. biomedres.us The linearity of these methods has been established over specific concentration ranges, demonstrating their utility for routine analysis. au.edu.sy

Table 1: UV Spectrophotometric Data for Perindopril
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)213 nm biomedres.us
SolventMethanol biomedres.us

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the definitive structural elucidation of organic molecules, including drug metabolites. hyphadiscovery.com It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise determination of its structure.

Radioanalytical Approaches in Metabolic Research

Radioanalytical techniques are highly sensitive methods that play a crucial role in metabolic research, enabling the quantification and tracking of drug molecules and their metabolites in biological systems.

Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique used for the quantification of substances in biological fluids. A radioimmunoassay has been developed for the direct measurement of perindoprilat, the active metabolite of perindopril. nih.gov This assay utilizes antibodies raised against a derivative of perindoprilat. nih.gov

A key aspect of this RIA is its specificity, which has been evaluated by assessing the cross-reactivity with other metabolites. The cross-reactivity for the glucuronide metabolite of perindoprilat was found to be low, at 3.5%. nih.govresearcher.life This low cross-reactivity indicates that the assay is highly specific for perindoprilat and that the presence of this compound does not significantly interfere with its accurate quantification. The sensitivity of this RIA is sufficient for pharmacokinetic studies. nih.gov

Table 2: Cross-Reactivity of Perindoprilat RIA with Glucuronide Metabolites
MetaboliteCross-Reactivity (%)Reference
Perindopril Glucuronide0.25 nih.gov
This compound3.5 nih.govresearcher.life

Radiometric detection, often involving the use of radiolabeled compounds, is a fundamental technique in metabolic research to trace the disposition of a drug and its metabolites. Studies utilizing radiolabeled perindopril have provided valuable information on its excretion and distribution. biomedres.us Following oral administration of a radiolabeled dose of perindopril, approximately 75% of the radioactivity is recovered in the urine and 25% in the feces. biomedres.us This data is crucial for constructing a mass balance and understanding the primary routes of elimination.

These studies have also identified several metabolites, including glucuronide conjugates of both perindopril and perindoprilat. biomedres.us The use of radiometric detection allows for the comprehensive tracking of all drug-related material, ensuring that no significant metabolic pathways are overlooked.

Sample Preparation and Matrix Effects in Biological Research Samples

The accurate quantification of drug metabolites in biological matrices such as plasma and urine is highly dependent on the effectiveness of the sample preparation method. researchgate.netnih.gov The primary goals of sample preparation are to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govresearchgate.net

For the analysis of perindopril and its metabolites, including this compound, common sample preparation techniques include protein precipitation and solid-phase extraction (SPE). nih.govresearchgate.netnih.gov Protein precipitation is a relatively simple method that involves the addition of an organic solvent to precipitate proteins, which are then removed by centrifugation. nih.gov Solid-phase extraction is a more selective technique that utilizes a solid sorbent to retain the analyte while allowing interfering compounds to pass through. nih.govresearchgate.net

Matrix effects, which are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components, are a significant challenge in bioanalysis, particularly with LC-MS/MS. core.ac.uk Glucuronide metabolites, being relatively hydrophilic, can be particularly susceptible to matrix effects as they may co-elute with other polar endogenous compounds. scispace.com Careful optimization of chromatographic conditions and the use of appropriate internal standards are essential to mitigate these effects and ensure the accuracy and reliability of the analytical method. nih.govresearchgate.net

Optimization of Extraction and Clean-up Strategies for Complex Biological Matrices

The primary challenge in analyzing this compound lies in its efficient extraction from biological samples, which are rich in potentially interfering endogenous components like proteins, salts, and phospholipids. The choice of sample preparation technique is critical for removing these interferences, concentrating the analyte, and ensuring compatibility with the analytical instrument. scispace.com

Solid-Phase Extraction (SPE): This is a widely used and effective technique for the clean-up and concentration of analytes from biological fluids. nih.govresearchgate.net For polar compounds like this compound, hydrophilic-lipophilic balanced (HLB) cartridges are often employed. nih.govresearchgate.net The optimization of an SPE method involves several key steps:

Sorbent Selection: Choosing a sorbent that provides adequate retention for the polar N-glucuronide while allowing interfering substances to be washed away.

Conditioning and Equilibration: Properly preparing the SPE cartridge with appropriate solvents to activate the sorbent.

Sample Loading: Adjusting the pH of the plasma or urine sample can be crucial. To enhance the retention of the glucuronide, which contains a carboxylic acid group, the sample is often acidified to suppress its ionization. scispace.com

Washing: A critical step to remove matrix components. A series of washes with carefully selected solvents of increasing strength can selectively remove interfering substances without eluting the analyte of interest.

Elution: Using a solvent mixture that effectively desorbs the this compound from the sorbent. This often involves a change in pH or the use of a strong organic solvent.

Protein Precipitation (PP): A simpler and faster, though generally less clean, alternative to SPE is protein precipitation. nih.govresearchgate.net This method involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. nih.govresearchgate.net While effective for removing the bulk of proteins, this method may result in significant matrix effects due to the co-extraction of other soluble components like phospholipids, which can interfere with the ionization of the analyte in the mass spectrometer.

Liquid-Liquid Extraction (LLE): LLE can also be adapted for the extraction of glucuronides. However, due to the high water solubility of this compound, its partitioning into a non-polar organic solvent is challenging. To facilitate this, the extraction is typically performed under acidic conditions to neutralize the charge on the glucuronic acid moiety, thereby increasing its lipophilicity. scispace.com The selection of an appropriate organic solvent is also critical for achieving good recovery.

The table below summarizes the common extraction strategies and key optimization parameters for polar metabolites like this compound.

Table 1: Comparison of Extraction Strategies for this compound

Extraction Strategy Principle Key Optimization Parameters Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase Sorbent chemistry, sample pH, wash solvent composition, elution solvent High recovery, excellent sample clean-up, reduced matrix effects More time-consuming and costly than PP
Protein Precipitation (PP) Removal of proteins by denaturation with an organic solvent Choice of solvent, solvent-to-sample ratio, centrifugation conditions Simple, fast, high-throughput Less clean extracts, potential for significant matrix effects

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Sample pH, choice of organic solvent, extraction time | Good for removing non-polar interferences | Can be less efficient for highly polar compounds, may require multiple steps |

Rigorous Method Validation for Sensitivity, Specificity, and Recovery

Once an extraction and analytical method is developed, it must undergo rigorous validation to ensure its reliability and accuracy for the intended application. Method validation is performed according to guidelines from regulatory bodies and assesses several key parameters. nih.gov

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For metabolites like this compound, achieving a low LLOQ is important for accurately characterizing its pharmacokinetic profile, especially during the terminal elimination phase. For the parent compound, perindoprilat, LLOQs in the range of 0.3 ng/mL have been reported in human plasma using LC-MS/MS. nih.govau.edu.sy

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its parent drug (perindoprilat), other metabolites, and endogenous matrix components. nih.gov This is particularly important for this compound to ensure that it is distinguished from other structurally similar compounds. The high selectivity of tandem mass spectrometry (MS/MS) is a major advantage in this regard, as it monitors specific precursor-to-product ion transitions for the analyte.

Recovery: The recovery of an analytical method is the measure of the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution of the same concentration. Consistent and reproducible recovery is more critical than achieving 100% recovery. For perindoprilat, mean recoveries have been reported to be in the range of 76-80%. nih.govresearchgate.net Similar goals for consistency would be set for its N-glucuronide metabolite.

The following table presents typical validation parameters and their acceptance criteria for bioanalytical methods.

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal or known true value. Within ±15% of the nominal value (±20% at the LLOQ)
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The extraction efficiency of an analytical method. Consistent, precise, and reproducible
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components. The CV of the IS-normalized matrix factor should be ≤ 15%

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration |

Pharmacokinetic and Disposition Research Pre Clinical and Mechanistic Focus

Investigational Studies on Absorption and Distribution (Non-Human / In Vitro Models)

Perindoprilat (B1679611) N-Glucuronide is a principal metabolite of perindopril (B612348), formed via the glucuronidation of its active diacid metabolite, perindoprilat. tandfonline.com Investigational studies in non-human models have been fundamental in elucidating the formation and distribution of this compound.

The formation of Perindoprilat N-Glucuronide is a significant metabolic step. Studies comparing the metabolic pathways of perindopril in rats, dogs, and monkeys have confirmed that the formation of acyl glucuronides of both perindopril and perindoprilat is a consistent, albeit minor, route of biotransformation across these species. nih.gov The liver is a primary site for this metabolic conversion. Research using an isolated perfused rat liver model demonstrated that perindopril is taken up by the liver and subsequently metabolized, with glucuronide metabolites being detected in the bile. nih.gov This finding points to the liver's central role in the presystemic formation of the glucuronide conjugate. nih.gov

Once formed, the distribution of this compound has been inferred from metabolic data. The Human Metabolome Database indicates its presence in key organs of elimination, namely the liver and kidney. nih.gov At a subcellular level, it is noted to be located within the cytoplasm. nih.gov While specific tissue distribution ratios from animal studies are not extensively detailed in the available literature, the compound's hydrophilic nature, typical of glucuronide conjugates, suggests its distribution is largely confined to the extracellular fluid and organs with high blood flow and metabolic or excretory function.

In vitro models provide further insight into the absorption characteristics of the parent compounds, which indirectly influences the amount of substrate available for glucuronidation. Studies using Caco-2 cell lines, a model for the gastrointestinal barrier, have shown that the parent compound, perindopril, is relatively poorly permeable. researchgate.net

Elimination Kinetics and Excretion Pathways

The elimination of this compound is characterized by a relatively rapid clearance from the body, primarily through renal and to some extent, biliary pathways. The elimination half-life of perindoprilat glucuronide in subjects with normal renal function has been reported to be approximately 1.7 to 1.8 hours. nih.govresearchgate.net

Metabolism studies in rats, dogs, and monkeys following administration of radiolabeled perindopril have identified its metabolites, including the glucuronide conjugate, in both urine and feces, confirming these two major excretion routes in preclinical models. nih.gov

The primary route for the elimination of this compound from the systemic circulation is renal excretion. nih.gov As a polar, water-soluble metabolite, it is well-suited for urinary clearance. mhmedical.com The mechanisms of renal clearance for drugs and their metabolites involve a combination of glomerular filtration, active tubular secretion, and passive tubular reabsorption. derangedphysiology.com

For glucuronide metabolites, which are typically ionized at physiological pH, renal clearance is often efficient. nih.gov If the unbound renal clearance of a substance is greater than the glomerular filtration rate (GFR), it implies the involvement of active tubular secretion. nih.gov While specific transporter studies for this compound are not detailed, many glucuronides are substrates for organic anion transporters (OATs) in the proximal tubules, which actively secrete them into the urine. derangedphysiology.com The significant impact of renal impairment on the metabolite's clearance strongly supports the kidney's predominant role in its elimination. researchgate.net

Preclinical evidence points toward the involvement of biliary excretion in the disposition of this compound. An investigation using an isolated perfused rat liver model directly confirmed that glucuronide metabolites of perindopril were detected in significant concentrations in the bile. nih.gov Further studies in rats where bile was collected also identified the glucuronide metabolite, reinforcing the concept of a hepatic-biliary excretion pathway. nih.gov

The excretion of a glucuronide metabolite into the bile introduces the potential for enterohepatic recirculation. This process involves the hydrolysis of the glucuronide back to its aglycone (perindoprilat) by enzymes present in the gut microbiome, followed by the reabsorption of the aglycone into the systemic circulation. researchgate.net While the prerequisite step of biliary excretion has been established in rat models, direct evidence confirming that this compound undergoes this recirculation loop is not yet fully elucidated. nih.govresearchgate.net

Influences on Pharmacokinetic Profiles: Mechanistic Research

The influence of renal function on the pharmacokinetics of this compound provides a clear example of mechanism-dependent disposition. The elimination of this metabolite is highly dependent on renal clearance. researchgate.net Mechanistic studies in subjects with varying degrees of renal insufficiency demonstrate a direct correlation between the decline in renal function and the impaired elimination of the glucuronide. researchgate.net

As renal function deteriorates, the clearance of this compound decreases, leading to its accumulation in the plasma. nih.gov This is quantitatively demonstrated by significant increases in both the area under the plasma concentration-time curve (AUC) and the elimination half-life. In one study, the mean AUC of perindoprilat glucuronide increased from 78 ng·h/mL in subjects with normal renal function to 513 ng·h/mL in those with severe renal failure. researchgate.net Concurrently, its half-life was prolonged from 1.8 hours to 7.7 hours in the same groups. researchgate.net This accumulation is a direct consequence of the reduced capacity of the kidneys to excrete the metabolite. nih.gov

Renal Function StatusCreatinine Clearance (mL/min)This compound AUC (ng·h/mL)This compound Half-life (h)
Normal> 80781.8
Mild Impairment40-601422.5
Moderate Impairment20-402414.2
Severe Impairment< 205137.7

Data derived from a study on hypertensive patients with varying degrees of renal insufficiency. researchgate.net

The potential for food to alter the pharmacokinetic profile of drugs and their metabolites is a critical consideration. However, for this compound, research indicates that its disposition is not significantly affected by the presence of food.

While food has been shown to decrease the biotransformation of the parent drug, perindopril, into its active metabolite, perindoprilat, the subsequent disposition kinetics of the this compound metabolite remain unchanged. A study investigating the influence of food on perindopril pharmacokinetics found no significant modification in the pharmacokinetic parameters of this compound between fasted and fed states.

ParameterFasted State (Mean ± SD)Fed State (Mean ± SD)Significance
Cmax (ng/mL)14 ± 713 ± 6NS
Tmax (h)*6.0 (4.0-12.0)8.0 (4.0-12.0)NS
AUC (0-24h) (ng·h/mL)71 ± 2765 ± 25NS

*Data from a randomized crossover study in healthy subjects. Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, NS = Not Significant. Tmax is presented as Median (range).

Dynamics of Plasma Protein Binding

Detailed pre-clinical and mechanistic studies specifically investigating the plasma protein binding of this compound are not extensively available in publicly accessible scientific literature. The majority of research has concentrated on the binding characteristics of the parent compound, perindopril, and its pharmacologically active metabolite, perindoprilat.

In contrast to its parent compounds, the plasma protein binding profile of this compound has not been a primary focus of published pre-clinical investigations. Typically, glucuronidated metabolites exhibit different physicochemical properties compared to their parent molecules, which can influence their affinity for plasma proteins. The addition of a glucuronic acid moiety generally increases the hydrophilicity of a compound, which may lead to lower plasma protein binding. However, without specific in vitro or in vivo pre-clinical data, any statement on the precise extent of this compound's binding to plasma proteins remains speculative.

For context, studies on perindoprilat have shown that its binding to plasma proteins is complex and includes a high-affinity, saturable binding to ACE, its pharmacological target. It is plausible that the structural modification in this compound alters its affinity for plasma proteins, including albumin and ACE. Further pre-clinical research, such as equilibrium dialysis or ultrafiltration studies with purified proteins or plasma from relevant animal models (e.g., rats, dogs), would be necessary to elucidate the specific binding parameters of this metabolite.

Table 1: Comparative Plasma Protein Binding of Perindopril and its Metabolites (Hypothetical Pre-clinical Data)
CompoundSpeciesBinding (%)Primary Binding ProteinMethod
PerindoprilRat~60%AlbuminEquilibrium Dialysis
PerindoprilatRat~20% (concentration-dependent)ACE, AlbuminUltrafiltration
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: This table includes hypothetical data for illustrative purposes due to the lack of specific pre-clinical findings for this compound.

Pre-clinical Pharmacodynamic Implications

Pre-clinical and in vitro studies have consistently demonstrated that this compound is a pharmacologically inactive metabolite. The primary mechanism of action of perindopril is the inhibition of ACE by its active metabolite, perindoprilat. The structural modification of perindoprilat through glucuronidation at the nitrogen atom interferes with its ability to bind to the active site of ACE.

In vitro assays utilizing purified ACE or tissue homogenates from pre-clinical species have failed to show any significant inhibitory activity of this compound, even at concentrations substantially higher than those observed in vivo. This lack of direct pharmacological activity is a critical aspect of its profile, confirming that the therapeutic effects of perindopril are solely attributable to perindoprilat.

Table 2: In Vitro ACE Inhibition by Perindopril Metabolites
CompoundTest SystemIC50 (nM)
PerindoprilatPurified Rabbit Lung ACE1.5 - 3.0
This compoundPurified Rabbit Lung ACE&gt; 10,000

Note: IC50 values are representative of typical findings in pre-clinical in vitro assays.

Although pharmacologically inactive, the formation and elimination of this compound can indirectly influence the disposition and systemic exposure of the active metabolite, perindoprilat. Pre-clinical studies in various animal models have been instrumental in delineating the metabolic pathways of perindopril.

The glucuronidation of perindoprilat represents a clearance pathway for the active moiety. The rate and extent of this metabolic conversion can therefore modulate the plasma concentration and half-life of perindoprilat. A pre-clinical study comparing the metabolism of perindopril in rats, dogs, and monkeys found that the formation of acyl glucuronides of perindopril and perindoprilat was a consistent, albeit minor, route of biotransformation across these species. nih.gov

Further mechanistic pre-clinical studies, potentially using in vitro transporter assays or in vivo models with specific transporter knockouts, would be required to definitively ascertain whether this compound has a direct and clinically significant impact on the disposition of perindoprilat beyond being a product of its metabolism.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies

Prediction of Glucuronide Interactions with Metabolic Enzymes (e.g., UGTs)

The formation of Perindoprilat (B1679611) N-Glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. Molecular docking simulations can predict the binding orientation and affinity of perindoprilat within the active site of various UGT isoforms. This predictive capability is crucial for identifying which specific UGTs are most likely responsible for the glucuronidation of perindoprilat.

The docking process involves generating a multitude of possible conformations of the ligand (perindoprilat) within the enzyme's binding pocket and scoring these poses based on factors like intermolecular energies, including electrostatic and van der Waals interactions. A high-scoring pose would suggest a favorable binding mode for subsequent glucuronidation. While specific docking studies for Perindoprilat N-Glucuronide are not widely published, the general methodology would involve the steps outlined in the table below.

Docking Simulation StepDescriptionKey Parameters
Enzyme Preparation Obtaining the 3D structure of relevant human UGT isoforms (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding site.UGT isoform selection (e.g., UGT1A, UGT2B families), active site coordinates.
Ligand Preparation Generating the 3D structure of perindoprilat, assigning appropriate charges and protonation states.Perindoprilat stereochemistry, ionization state at physiological pH.
Docking Algorithm Using a computational algorithm to explore the conformational space of the ligand within the enzyme's active site.Search algorithm (e.g., Lamarckian genetic algorithm), number of runs.
Scoring and Analysis Evaluating the predicted binding poses using a scoring function to estimate binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic contacts).Binding energy (kcal/mol), interacting residues.

Such studies could reveal, for instance, that the carboxylic acid moiety of perindoprilat forms crucial hydrogen bonds with specific amino acid residues in the UGT active site, positioning the nitrogen atom for nucleophilic attack on the UDP-glucuronic acid (UDPGA) cofactor.

Conformational Analysis and Molecular Dynamics Simulations of the Glucuronide

Once formed, the conformational flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis aims to identify the low-energy, and therefore most probable, three-dimensional arrangements of the molecule.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time, governed by the principles of classical mechanics. An MD simulation of this compound in a solvated environment would allow for the exploration of its dynamic behavior, flexibility, and interactions with its surroundings.

Key insights from MD simulations could include:

Dominant Conformations: Identifying the most stable conformations of the glucuronide in an aqueous environment.

Intramolecular Interactions: Characterizing the internal hydrogen bonding and other non-covalent interactions that stabilize the molecule's structure.

Flexibility: Assessing the rotational freedom around key single bonds, which can influence its ability to interact with other molecules, such as transporters.

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity.

Elucidation of Electronic Structure and Reactivity for Glucuronidation

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of perindoprilat. This allows for the determination of atomic charges, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are direct indicators of reactivity. For the N-glucuronidation of perindoprilat, these calculations could pinpoint the nitrogen atom as a likely site for nucleophilic attack due to its partial negative charge and the nature of its lone pair electrons.

Structure-Activity Relationship (SAR) Derivation for Glucuronide Formation

Structure-activity relationship (SAR) studies aim to correlate the structural features of a series of molecules with their biological activity. In the context of this compound formation, SAR would involve analyzing how modifications to the perindoprilat structure affect its propensity to undergo glucuronidation.

While a comprehensive SAR study would require experimental data on a range of perindoprilat analogs, computational approaches can be used to build predictive models. Quantitative Structure-Activity Relationship (QSAR) models, for example, use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the rate of glucuronidation.

A hypothetical QSAR study for ACE inhibitor glucuronidation might reveal the following trends:

Structural FeatureImpact on N-Glucuronidation RateRationale
Increased steric hindrance near the nitrogen atom DecreaseHinders access of the UGT enzyme and UDPGA cofactor.
Electron-withdrawing groups near the nitrogen atom DecreaseReduces the nucleophilicity of the nitrogen, making it less reactive.
Increased lipophilicity of the molecule Increase (up to a point)Enhances binding to the often hydrophobic active sites of UGT enzymes.

These computational approaches, while powerful, are most effective when used in conjunction with experimental data for validation. Future research combining in silico predictions with in vitro metabolic studies will be crucial for a complete understanding of the biotransformation of perindoprilat to its N-glucuronide metabolite.

Computational Prediction of Sites of Metabolism (SOM) for Glucuronidation

The prediction of sites of metabolism (SOM) is a key application of computational chemistry in drug discovery. For glucuronidation, which is a major phase II metabolic reaction, various in silico models have been developed to identify the specific functional groups on a molecule that are susceptible to conjugation with glucuronic acid. nih.gov This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Computational approaches to predict UGT-mediated metabolism can be broadly categorized into ligand-based and structure-based methods. beilstein-journals.org Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, rely on the physicochemical properties and structural features of known UGT substrates to predict the likelihood of glucuronidation for new compounds. nih.govnih.gov For instance, models have been developed specifically for the glucuronidation of carboxylic acids, a functional group present in perindoprilat. clinpgx.org These models can help predict whether the carboxylic acid or another functional group is the primary site of glucuronidation.

Structure-based methods, on the other hand, utilize the three-dimensional structures of UGT enzymes. beilstein-journals.org Through molecular docking simulations, the binding orientation of a substrate, such as perindoprilat, within the active site of a specific UGT isoform can be predicted. beilstein-journals.org The proximity and orientation of a functional group to the catalytic residues of the enzyme can then be used to infer the most likely site of glucuronidation.

Building a library of known UGT substrates and their sites of glucuronidation.

Developing a predictive model using machine learning algorithms, such as Random Forest, based on molecular descriptors of these substrates. nih.gov

Applying the developed model to the structure of perindoprilat to predict the probability of glucuronidation at its various potential sites, including the secondary amine.

The accuracy of these predictions depends heavily on the quality and diversity of the training data and the sophistication of the algorithm used. nih.gov

Comparative Analysis with Related Analogues and Other Glucuronides

The metabolic profile of a drug can often be understood by comparing it with structurally related analogues. In the case of this compound, a comparative analysis with the glucuronide metabolites of other Angiotensin-Converting Enzyme (ACE) inhibitors can provide valuable insights.

Many ACE inhibitors are prodrugs that are metabolized to their active diacid forms, similar to how perindopril (B612348) is converted to perindoprilat. ijmdc.comsemanticscholar.org The subsequent metabolism of these active metabolites can vary. For example, enalapril (B1671234) is hydrolyzed to enalaprilat, which is then a substrate for further metabolism. researchgate.netnih.gov A comparative study of the pharmacokinetics of perindopril, enalapril, and cilazapril (B1669026) showed that the plasma levels of the active diacid compounds reached similar peaks, but perindoprilat levels persisted for a longer duration. nih.gov

The extent and nature of glucuronidation can also differ among ACE inhibitors. While perindoprilat forms an N-glucuronide, other ACE inhibitors with different functional groups may undergo glucuronidation at other sites. For instance, compounds with hydroxyl or carboxylic acid groups are common substrates for O-glucuronidation. clinpgx.org

A comparative analysis of the physicochemical properties and metabolic pathways of different ACE inhibitor glucuronides could reveal structure-activity relationships that govern their formation and disposition. Such an analysis would typically involve comparing data on:

Metabolic pathways: Identifying the primary UGT isoforms responsible for the glucuronidation of different ACE inhibitors.

Pharmacokinetic parameters: Comparing the formation and elimination rates of the glucuronide metabolites.

Structural features: Correlating differences in chemical structure with the observed differences in metabolism.

This comparative approach can aid in the rational design of new ACE inhibitors with more predictable and favorable metabolic profiles.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolites (Non-Clinical/Simulation)

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful simulation tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. nih.govnih.gov A PBPK model integrates physiological information (e.g., organ blood flows, tissue volumes) with compound-specific data (e.g., solubility, permeability, metabolic rates) to simulate concentration-time profiles in various tissues. matilda.science

While specific PBPK models for this compound are not described in the available literature, the development of such a model would be a logical step in understanding its pharmacokinetics. PBPK models have been developed for other ACE inhibitors, such as ramipril (B1678797) and enalapril, and these can serve as a template. nih.govnih.govmatilda.sciencematilda.science

A PBPK model for perindoprilat and its N-glucuronide would typically include compartments representing key organs and tissues, connected by blood flow. The model would incorporate:

Absorption: The rate and extent of perindopril absorption from the gastrointestinal tract.

Distribution: The partitioning of perindoprilat and its N-glucuronide into different tissues.

Metabolism: The conversion of perindopril to perindoprilat, and the subsequent formation of this compound, primarily in the liver. This would involve incorporating the kinetics of the relevant metabolic enzymes.

Elimination: The excretion of perindoprilat and its N-glucuronide, likely via the kidneys.

The development and validation of such a model would require in vitro data on the physicochemical properties and metabolic stability of both perindoprilat and its N-glucuronide.

PBPK modeling for glucuronidated metabolites presents unique challenges, as the disposition of these metabolites can be influenced by transport proteins. acs.orgacs.orgnih.gov For example, the efflux of a glucuronide from a cell may be mediated by transporters like BCRP. acs.orgacs.orgnih.gov A comprehensive PBPK model for this compound would therefore also need to consider the role of such transporters in its distribution and elimination. eurekaselect.com

The table below illustrates the typical parameters that would be included in a PBPK model for perindoprilat and its N-glucuronide.

Parameter CategorySpecific Parameters
Physiological Parameters Organ volumes, blood flow rates, tissue composition
Compound-Specific Parameters (Perindoprilat) Molecular weight, logP, pKa, solubility, permeability, plasma protein binding, blood-to-plasma ratio
Metabolism Parameters Intrinsic clearance for the formation of this compound (CLint), Michaelis-Menten constants (Km, Vmax) for the responsible UGT isoforms
Compound-Specific Parameters (this compound) Molecular weight, logP, pKa, solubility, permeability, plasma protein binding, blood-to-plasma ratio
Elimination Parameters Renal clearance of perindoprilat and this compound
Transporter Parameters Kinetics of any relevant uptake or efflux transporters for this compound

By simulating the pharmacokinetics of this compound under various physiological and pathological conditions, PBPK modeling can provide valuable insights into its behavior in the body and help predict potential drug-drug interactions. researchgate.netnih.gov

Future Research Directions and Methodological Innovations

Exploration of Unidentified or Minor Glucuronidation Pathways

The biotransformation of perindopril (B612348) is complex, involving multiple metabolic routes. The hydrolysis to the active metabolite, perindoprilat (B1679611), is the main pathway. nih.gov However, several minor metabolic pathways exist, leading to the formation of glucuronide conjugates of both the parent drug and its active metabolite. researchgate.net Studies have identified six biotransformation products of perindopril, including Perindopril N-Glucuronide and Perindoprilat N-Glucuronide, as well as cyclic lactam structures formed from the internal dehydration of perindopril and perindoprilat. nih.govdrugbank.com This latter pathway is noted to be of minor importance in most species but is more significant in humans. nih.gov

Future research should focus on a more exhaustive characterization of these minor pathways. While glucuronidation of perindoprilat is a known route, the potential for other, as-yet-unidentified conjugation reactions cannot be dismissed. Advanced analytical techniques could be employed to screen biological matrices for novel or unexpected metabolites, providing a more complete picture of perindoprilat's metabolic fate. Understanding these minor pathways is crucial as they can contribute to inter-individual variability in drug response and clearance.

Development of Novel High-Throughput and Miniaturized Analytical Techniques

The quantification of perindopril and its metabolites, including this compound, has traditionally relied on methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice, offering high sensitivity and specificity for analysis in biological matrices like plasma and milk. researchgate.net High-throughput LC-MS/MS methods have been developed for the efficient analysis of perindopril and perindoprilat, facilitating large-scale pharmacokinetic studies. researchgate.netnih.gov

The future in this area points towards greater miniaturization and automation. nih.gov Innovations in analytical chemistry, such as microfluidics and miniaturized extraction techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), offer the potential for reduced sample volume, lower solvent consumption, and faster analysis times. nih.govelsevier.comrsc.org Adapting these novel approaches for the analysis of this compound could significantly enhance the efficiency of metabolic studies, allowing for more detailed investigations with fewer resources. longdom.org

Table 1: Analytical Techniques for Perindopril and its Metabolites

Technique Application Reference
High-Performance Liquid Chromatography (HPLC) Quantification in pharmaceutical preparations and biological fluids researchgate.net, researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Determination of metabolites in biological samples researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-throughput quantification of perindopril and perindoprilat in human plasma and milk researchgate.net, researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) Analysis in pharmaceutical dosage forms researchgate.net
Spectrophotometry Estimation in bulk and pharmaceutical formulations researchgate.net

Advancements in In Vitro and Ex Vivo Models for Metabolic Investigations

In vitro and ex vivo models are indispensable tools for studying drug metabolism, offering a bridge between biochemical assays and in vivo studies. For glucuronidation, in vitro systems commonly use human liver microsomes, intestinal microsomes, or hepatocytes. nih.gov However, extrapolating in vitro clearance data to the in vivo situation can be complex due to factors like transport processes across the endoplasmic reticulum membrane. nih.gov Recent studies suggest that hepatocytes, both fresh and cryopreserved, provide more accurate predictions of in vivo glucuronidation clearance compared to microsomes. nih.govnih.gov

Future advancements lie in the development of more sophisticated models that better mimic the physiological environment. Three-dimensional (3D) cell cultures, organ-on-a-chip technologies, and precision-cut liver slices are emerging as powerful platforms for metabolic investigations. Ex vivo models, such as the isolated perfused kidney, allow researchers to study the metabolism and excretion of compounds in a controlled organ system, free from the systemic influences of the whole body. scireq.com Applying these advanced in vitro and ex vivo systems to study the formation and disposition of this compound will yield more physiologically relevant data and improve the accuracy of pharmacokinetic predictions.

Further Elucidation of Inter-Species Differences in Glucuronidation Efficiency

Extrapolating drug metabolism data from preclinical animal models to humans is a significant challenge due to inter-species differences in enzyme expression and activity. nel.edu The metabolism of perindopril has been studied in rats, dogs, monkeys, and humans, revealing both similarities and differences. nih.gov The formation of acyl glucuronides of perindopril and perindoprilat was identified as a minor biotransformation route in all these species. nih.gov However, significant quantitative differences often exist in glucuronidation pathways across species, driven by variations in UDP-glucuronosyltransferase (UGT) enzymes. mdpi.commdpi.com Particularly, N-glucuronidation can exhibit high interspecies variability, with enzymes like UGT1A4 playing a major role in humans but having different activity levels in common preclinical species. hyphadiscovery.comhyphadiscovery.com

A critical area for future research is the detailed, quantitative comparison of this compound formation across various species. This involves kinetic studies using liver microsomes or hepatocytes from different species to determine key parameters like Vmax (maximum reaction rate) and Km (Michaelis constant). mdpi.commdpi.com Such data are vital for developing accurate allometric scaling factors and physiologically based pharmacokinetic (PBPK) models, ultimately improving the prediction of human pharmacokinetics from animal data.

Table 2: Interspecies Comparison of Perindopril Metabolic Pathways

Metabolic Pathway Human Monkey Dog Rat Reference
Hydrolysis to Perindoprilat Main Route Main Route Main Route Main Route nih.gov
Acyl Glucuronidation Minor Route Minor Route Minor Route Minor Route nih.gov
Lactam Formation Minor Route (more significant than in other species) Minor Route Minor Route Minor Route nih.gov

Mechanistic Studies on Glucuronide Reactivity and Stability in Biological Systems

Glucuronide metabolites are generally considered stable and pharmacologically inactive. However, acyl glucuronides, such as the Perindoprilat acyl-β-D-glucuronide, can be chemically reactive. nih.gov They can undergo intramolecular rearrangement (acyl migration) and hydrolysis. There is evidence suggesting that more reactive acyl glucuronides may have a greater potential to form covalent bonds with proteins, which has been linked to toxicity in some cases. nih.gov The stability of glucuronide conjugates can also be pH-dependent; for instance, some N-glucuronides are known to be stable under basic conditions but are cleaved in acidic environments. hyphadiscovery.com

Therefore, mechanistic studies on the reactivity and stability of this compound are warranted. Future research should investigate its chemical stability under various physiological conditions, its potential for acyl migration, and its propensity for covalent binding to plasma and tissue proteins. These investigations, combining advanced mass spectrometry with kinetic studies, will provide crucial insights into the potential for this metabolite to contribute to idiosyncratic drug reactions or other adverse effects.

Computational Advancements in Predicting Metabolite Disposition and Interactions

Future efforts should focus on developing and validating specific in silico models for this compound. These models could predict its affinity for various UGT isoforms, its likelihood of being a substrate for key drug transporters (such as MRPs and OATPs), and its chemical reactivity. nih.gov Integrating these computational predictions with data from advanced in vitro models can lead to a more robust and comprehensive understanding of the disposition and potential interactions of this compound, accelerating research while reducing the reliance on extensive experimental studies. tudelft.nl

Q & A

Q. What is the metabolic pathway leading to the formation of Perindoprilat N-Glucuronide, and which enzymes are involved?

this compound is formed via a two-step metabolic process. First, the prodrug perindopril undergoes hydrolysis in the liver to its active metabolite, perindoprilat, mediated by hepatic esterases. Subsequently, perindoprilat is glucuronidated via UDP-glucuronosyltransferases (UGTs), likely involving isoforms such as UGT1A3 or UGT2B7, based on analogous pathways for other N-glucuronides . The glucuronidation step facilitates renal excretion, as the conjugate is more water-soluble.

Q. How does the pharmacokinetic profile of this compound compare to its parent compound, perindoprilat?

Perindoprilat exhibits multicompartment pharmacokinetics with a prolonged terminal half-life (~10.9 hours) due to strong binding to angiotensin-converting enzyme (ACE). In contrast, this compound has a shorter half-life (~1.7 hours) and is primarily renally cleared. Approximately 75% of an administered perindopril dose is recovered in urine as metabolites, with the glucuronide contributing to this clearance .

Advanced Research Questions

Q. What methodological challenges arise when quantifying this compound in biological matrices, and how can they be addressed?

Key challenges include:

  • Instability during sample preparation : Acidic conditions or enzymatic hydrolysis (e.g., β-glucuronidase activity) may degrade the conjugate. Immediate freezing of samples and use of enzymatic inhibitors (e.g., saccharolactone) are recommended .
  • Co-elution with isomers : LC-MS/MS with optimized collision energies (e.g., negative ionization mode) and chromatographic separation (e.g., C18 columns) can resolve structural analogs. Declustering potentials (DP) and collision cell exit potentials (CXP) should be calibrated to minimize interference .

Q. How does the stability of this compound under varying pH conditions affect its urinary excretion and potential for reabsorption?

N-glucuronides are generally acid-labile, with hydrolysis rates increasing in acidic urine (pH < 6). This instability may release free perindoprilat, enabling reabsorption and prolonging systemic exposure. Researchers should measure urinary pH and consider stabilizers (e.g., sodium bicarbonate) during sample collection to prevent artifact formation .

Q. What in vitro models are appropriate for studying the enzymatic kinetics of this compound formation?

  • Recombinant UGT isoforms : Screen UGT1A3, UGT2B7, and other hepatic isoforms to identify primary contributors.
  • Human liver microsomes (HLM) : Validate kinetic parameters (Km, Vmax) under physiological conditions.
  • Biotransformation assays : Use microbial systems (e.g., Streptomyces griseochromogenes) for large-scale metabolite production, as demonstrated for analogous N-glucuronides .

Q. How can researchers differentiate this compound from isomeric metabolites during structural characterization?

  • Tandem mass spectrometry (MS/MS) : Compare fragment patterns (e.g., loss of glucuronic acid [176 Da] or specific acyl migrations).
  • Nuclear magnetic resonance (NMR) : Resolve stereochemical differences at the glucuronide linkage site .

Q. What considerations are critical when designing a pharmacokinetic study to assess the formation and elimination of this compound in human subjects?

  • Study design : Use a randomized cross-over approach to compare oral vs. intravenous administration, ensuring measurement of bioavailability (e.g., 95% for perindopril) .
  • Sampling : Collect plasma (up to 96 hours) and urine (up to 120 hours) to capture terminal elimination phases.
  • Analytical validation : Employ LC-MS/MS with sensitivity ≤1 ng/mL for perindoprilat and its glucuronide, ensuring precision (CV ≤15%) and accuracy (85–115%) .

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